1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine typically involves the cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides. This process can be achieved through intramolecular cyclization, which is facilitated by the presence of a suitable catalyst and specific reaction conditions . The reaction conditions often include the use of an acid catalyst and heating to promote the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles: These compounds share a similar furan ring structure but differ in the presence of a benzimidazole ring instead of a pyrazole ring.
1-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]methanamine: This compound has a similar furan ring structure but differs in the substitution pattern and the presence of a methanamine group.
Uniqueness
1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-methyl-N-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-8-3-4-9(14-8)7-11-10-5-6-13(2)12-10/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
JICCOBVQCUDHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC2=NN(C=C2)C |
Origin of Product |
United States |
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